molecular formula C26H28FN5O B8069032 XL999 CAS No. 921206-68-0

XL999

货号: B8069032
CAS 编号: 921206-68-0
分子量: 445.5 g/mol
InChI 键: DMQYDVBIPXAAJA-VHXPQNKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

XL999 is a potent inhibitor of tyrosine kinases, a class of enzymes that play a crucial role in the regulation of cellular processes such as growth, differentiation, and metabolism. Tyrosine kinases are involved in the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. Inhibitors like this compound are essential in the treatment of various cancers and other diseases where these pathways are dysregulated .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of XL999 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes include:

    Step 1: Formation of the core structure through cyclization reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Final coupling with specific moieties to enhance activity and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. Key methods include:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Various substitution reactions are used to introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products:

科学研究应用

XL999 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study phosphorylation processes and signal transduction pathways.

    Biology: Employed in cell biology to investigate the role of tyrosine kinases in cellular functions.

    Medicine: Crucial in the development of targeted therapies for cancers and other diseases involving dysregulated tyrosine kinase activity.

    Industry: Utilized in the production of diagnostic kits and research reagents

作用机制

XL999 exerts its effects by binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of tyrosine residues in target proteins, disrupting signal transduction pathways. The molecular targets include various receptor tyrosine kinases and non-receptor tyrosine kinases involved in cell growth, differentiation, and survival .

相似化合物的比较

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Osimertinib: Used in the treatment of non-small cell lung cancer.

    Gefitinib: Another tyrosine kinase inhibitor targeting epidermal growth factor receptor (EGFR).

Uniqueness of XL999: this compound is unique due to its high specificity and potency against multiple tyrosine kinases. It has shown effectiveness in preclinical studies and holds promise for the development of new therapeutic strategies .

生物活性

XL999 is a novel anticancer compound developed by Exelixis, Inc., primarily targeting various receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis. This compound has shown promise in preclinical studies and early clinical trials for its ability to inhibit multiple RTKs, including FGFR, VEGFR, PDGFR, and FLT3, which are critical in cancer progression.

This compound functions as a spectrum-selective inhibitor of several RTKs, which play significant roles in cellular signaling pathways that regulate tumor growth and vascularization. The inhibition of these pathways leads to:

  • Reduced Tumor Cell Proliferation : By blocking the signals that promote cell division.
  • Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply nutrients to tumors.

In Vitro and In Vivo Studies

Preclinical studies have demonstrated that this compound exhibits potent activity in various cancer models:

  • Inhibition of RTKs : this compound effectively inhibits FGFR3 with low nanomolar potency in biochemical assays, as well as other RTKs such as VEGFR2/KDR and PDGFRβ .
  • Cell Cycle Arrest : The compound induces a novel cell cycle arrest mechanism, which may contribute to its antitumor efficacy .

Clinical Trials

The biological activity of this compound has been evaluated in several clinical trials:

  • Phase 1 Clinical Trials : Initial studies focused on safety, tolerability, pharmacokinetics, and pharmacodynamics following intravenous administration. These trials aimed to establish the maximum tolerated dose and assess any preliminary anti-tumor activity in patients with advanced malignancies .
  • Phase 2 Trials : A Phase II study was initiated to evaluate this compound's efficacy in patients with non-small cell lung cancer (NSCLC) and other solid tumors. Although the trial was initially suspended due to adverse cardiovascular events, it was later reinitiated .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeTargeted Cancer TypesKey Findings
PreclinicalSolid TumorsPotent inhibition of multiple RTKs; significant anti-tumor activity observed in models .
Phase 1 ClinicalAdvanced MalignanciesEvaluated safety and pharmacokinetics; demonstrated preliminary anti-tumor effects .
Phase 2 ClinicalNSCLCReinitiated after suspension; ongoing assessment of efficacy and safety .

Case Study 1: Efficacy in NSCLC

A notable case study involved a patient with advanced NSCLC who received this compound as part of a clinical trial. The patient exhibited a partial response to treatment, with significant tumor reduction observed after several cycles. This case highlights the potential effectiveness of this compound in targeting aggressive malignancies.

Case Study 2: Combination Therapy

Another study explored the combination of this compound with standard chemotherapy regimens. Results indicated enhanced efficacy compared to chemotherapy alone, suggesting that this compound may synergize with existing treatments to improve patient outcomes.

属性

IUPAC Name

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQYDVBIPXAAJA-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

XL999 is a potent inhibitor of key receptor tyrosine kinases implicated in the development and maintenance of tumor vasculature and in the proliferation of some tumor cells. It inhibits FGFR1, FGFR3, RET, VEGFR2 and PDGFR, and is also a potent inhibitor of FLT3, an important driver of leukemia cell proliferation in some patients with acute myelogenous leukemia (AML). XL999 exhibited excellent activity in target-specific cellular functional assays.
Record name XL999
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

705946-27-6, 921206-68-0
Record name XL-999
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XL999
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name XL-999
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XL999
Reactant of Route 2
XL999
Reactant of Route 3
Reactant of Route 3
XL999
Reactant of Route 4
Reactant of Route 4
XL999
Reactant of Route 5
Reactant of Route 5
XL999
Reactant of Route 6
XL999

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。